Sipholenol A

Description

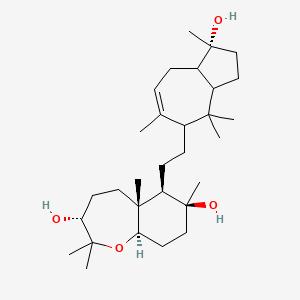

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H52O4 |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

(3R,5aR,6R,7S,9aR)-6-[2-[(1R)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol |

InChI |

InChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20?,21?,22?,23-,24-,25-,28-,29-,30+/m1/s1 |

InChI Key |

LVWWPNAIMBYRKG-NXHAIPTASA-N |

Isomeric SMILES |

CC1=CCC2C(CC[C@@]2(C)O)C(C1CC[C@@H]3[C@]4(CC[C@H](C(O[C@@H]4CC[C@]3(C)O)(C)C)O)C)(C)C |

Canonical SMILES |

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C |

Synonyms |

sipholenol A |

Origin of Product |

United States |

Origin, Isolation, and Production Considerations of Sipholenol a

Bioprospecting and Source Organism

Sipholenol A is a secondary metabolite produced by the marine sponge Callyspongia siphonella (formerly known as Siphonochalina siphonella). researchgate.netwikipedia.org This species, commonly referred to as the colonial tube-sponge, is endemic to the Red Sea and is a prolific source of a class of compounds known as sipholane triterpenoids. wikipedia.orgmdpi.comthieme-connect.com Triterpenoids are complex natural products derived from a thirty-carbon precursor, squalene. mdpi.com The Red Sea sponge C. siphonella is particularly noteworthy for producing a diverse array of these compounds, with this compound and Sipholenone A being the major sipholane triterpenoids found. mdpi.comacs.org

The genus Callyspongia is known for its production of a wide range of bioactive secondary metabolites, including polyacetylenic alcohols, amides, sterols, and peptides, in addition to the characteristic sipholane triterpenes. mdpi.com Research has identified numerous sipholane triterpenoids from this sponge, such as sipholenols (A, C-L), sipholenones (A, E), and siphonellinols (C, D, E). mdpi.comresearchgate.net These compounds, including this compound, are believed to play a role in the sponge's chemical defense mechanisms. d-nb.info

Table 1: Sipholane Triterpenoids from Callyspongia siphonella

| Compound Class | Examples |

|---|---|

| Sipholenols | This compound, Sipholenol C-L |

| Sipholenones | Sipholenone A, Sipholenone E |

The production of secondary metabolites like this compound in marine sponges is often a response to the competitive and harsh conditions of their environment. mdpi.com These compounds can serve as a defense against predation, microbial fouling, and competition from other organisms. mdpi.comd-nb.info

However, the reliance on a natural source for this compound presents significant challenges for sustainable sourcing. umh.esulb.ac.be The limited supply of promising metabolites from their natural sources is a major hurdle for preclinical and clinical development. ulb.ac.be Overharvesting of sponge populations to meet research demands could have detrimental effects on the marine ecosystem.

Marine Sponge Callyspongia siphonella as a Producer of Sipholane Triterpenoids

Natural Extraction and Isolation Methodologies

The extraction and isolation of this compound from Callyspongia siphonella is a multi-step process that leverages the compound's chemical properties.

The initial step involves the extraction of the sponge material, typically using a mixture of organic solvents like dichloromethane (B109758) and methanol. kau.edu.sa This crude extract is then subjected to a series of chromatographic purification techniques to isolate this compound.

The process often begins with partitioning the extract between different solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity. researchgate.net The resulting fractions are then purified using column chromatography with silica (B1680970) gel. researchgate.netthieme-connect.com Further purification is achieved through more advanced techniques like high-performance liquid chromatography (HPLC) and semi-preparative HPLC. researchgate.net The structure of the isolated this compound is then confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.net

Table 2: Isolation Techniques for this compound

| Technique | Purpose |

|---|---|

| Solvent Extraction | Initial removal of metabolites from sponge tissue |

| Liquid-Liquid Partitioning | Separation of compounds based on polarity |

| Column Chromatography | Further separation of compounds |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification of the target compound |

Strategic Considerations for Large-Scale Production for Research

The promising biological activities of this compound necessitate a reliable and scalable supply for continued research. nih.govrsc.org However, several challenges must be addressed to achieve this.

The natural supply of this compound is inherently limited by the abundance and geographic distribution of Callyspongia siphonella. umh.esulb.ac.be Furthermore, the chemical content of marine sponges can exhibit seasonal and geographical variability, leading to inconsistencies in the yield of the desired compound. researchgate.net This variability can impact the reliability of the supply chain for research purposes. The challenges associated with natural sourcing have led to the exploration of alternative production methods, such as chemical synthesis and semi-synthesis, to ensure a sustainable and consistent supply of this compound and its analogues for future research and development. umh.esulb.ac.bersc.org

Exploration of Alternative Biosynthetic Production Approaches

The reliance on direct extraction from the marine sponge Callyspongia siphonella for this compound presents significant challenges, including low yields and ecological concerns, necessitating the exploration of alternative production methods. A primary focus of this exploration is the use of heterologous expression systems, a cornerstone of modern synthetic biology. This approach involves identifying the biosynthetic gene cluster (BGC) responsible for producing this compound in its native organism and transferring it into a more manageable microbial host, such as yeast or filamentous fungi, for scalable and sustainable production.

The biosynthesis of triterpenoids like this compound begins with the cyclization of 2,3-oxidosqualene (B107256). This critical step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate a wide diversity of polycyclic scaffolds. The formation of the unique sipholane skeleton of this compound is dependent on a specific, yet-to-be-fully-characterized sipholane synthase. Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases, would then be required to produce the final this compound molecule.

Research into the heterologous production of this compound is still in its nascent stages. Efforts have been made to express sipholane biosynthetic genes in microbial hosts, though significant breakthroughs remain elusive.

Heterologous Expression in Fungal Hosts

Fungal systems, particularly Aspergillus species, are considered promising hosts for producing complex natural products due to their ability to correctly fold and modify eukaryotic proteins, including the P450 enzymes crucial for triterpenoid (B12794562) biosynthesis.

Aspergillus nidulans : Exploratory studies have attempted to express sipholane biosynthetic genes in the filamentous fungus Aspergillus nidulans. While this work has confirmed the potential of using a fungal chassis, the reported production titers have been exceptionally low, often remaining below 1 mg/L. dntb.gov.ua This indicates that while the basic machinery for producing the compound can be transferred, significant optimization is required.

Aspergillus oryzae : As a generally recognized as safe (GRAS) organism with a proven track record for high-yield production of secondary metabolites, Aspergillus oryzae represents another viable candidate. nih.gov It has been successfully used to reconstitute biosynthetic pathways for various polyketide-derived meroterpenoids, demonstrating its capacity for producing complex molecules. nih.gov However, specific application to this compound synthesis has not yet been reported in detail.

The primary challenges in these fungal systems include the correct expression and activity of the specific oxidosqualene cyclase for the sipholane skeleton and ensuring sufficient precursor supply from the host's native metabolic pathways.

Metabolic Engineering in Yeast

Saccharomyces cerevisiae (baker's yeast) is a well-established and easily manipulated microbial host for metabolic engineering and has been successfully engineered to produce a variety of triterpenoids. biorxiv.org The general strategy involves several key modifications to the native yeast metabolism.

Enhancing Precursor Supply : The native mevalonate (B85504) (MVA) pathway in yeast is engineered to increase the pool of the universal triterpenoid precursor, 2,3-oxidosqualene. biorxiv.org

Expressing Biosynthetic Genes : The specific oxidosqualene cyclase and subsequent modifying enzymes (e.g., P450s) responsible for this compound synthesis would be introduced and expressed. nih.gov

Downregulating Competing Pathways : To channel metabolic flux towards the target compound, competing pathways, such as the native sterol biosynthesis pathway which also uses 2,3-oxidosqualene, are often downregulated. biorxiv.org

The table below outlines a hypothetical framework for the key enzymatic steps and potential host systems that would be involved in the heterologous production of this compound, based on established strategies for other triterpenoids.

| Biosynthetic Step | Enzyme Class | Function | Potential Heterologous Host | Key Considerations |

| Precursor Synthesis | Mevalonate (MVA) Pathway Enzymes | Upregulation to increase 2,3-oxidosqualene pool | Saccharomyces cerevisiae, Aspergillus spp. | Balancing pathway flux to avoid host toxicity. |

| Core Scaffold Formation | Sipholane Synthase (an Oxidosqualene Cyclase - OSC) | Cyclization of 2,3-oxidosqualene to the sipholane skeleton | S. cerevisiae, A. nidulans, A. oryzae | Identification and functional expression of the correct OSC. |

| Hydroxylation/Oxidation | Cytochrome P450 Monooxygenases (CYP450s) | Addition of hydroxyl groups at specific positions | S. cerevisiae, A. nidulans, A. oryzae | Requires co-expression of a compatible P450 reductase (CPR). |

The successful implementation of these biosynthetic approaches is contingent on the complete identification and characterization of the this compound gene cluster from its source organism. The table below summarizes the current status and challenges of this endeavor.

| Approach | Host Organism | Status | Reported Titer | Challenges & Limitations |

| Heterologous Expression | Aspergillus nidulans | Exploratory | < 1 mg/L dntb.gov.ua | Low yield; incomplete understanding of the full biosynthetic pathway; potential for incorrect protein folding or modification. |

| Metabolic Engineering | Saccharomyces cerevisiae | Theoretical / In development | Not Reported | Requires complete identification of the sipholane BGC; significant metabolic engineering needed to support pathway function and precursor supply. |

Ultimately, while biosynthetic production holds great promise for a sustainable supply of this compound, significant foundational research is still required to overcome the current hurdles of gene discovery and pathway optimization in heterologous hosts.

Advanced Structural Elucidation and Stereochemical Analysis of Sipholenol a

Spectroscopic Techniques for Structural Confirmation

The foundational step in the structural elucidation of Sipholenol A involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) to piece together its molecular framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in defining the connectivity of the atoms within the this compound molecule. Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of hydrogen atoms. bioline.org.brznaturforsch.com

¹H NMR spectra are critical for identifying the chemical environment of protons in the molecule. For instance, characteristic signals for hydroxyl protons and methyl groups in the triterpene backbone are observed. Specifically, a key signal for the hydroxyl proton at C-4β appears around δ 3.5 ppm, while methyl group protons, such as those at C-26 and C-27, are found at approximately δ 1.2 ppm. In one study, the oxymethine proton at C-4 was observed as a double doublet at δ 3.81 ppm with coupling constants of 6.5 and 3.5 Hz. bioline.org.br

¹³C NMR spectroscopy provides information about the carbon framework. The spectrum of this compound shows distinct signals for its 30 carbon atoms. For example, the carbon bearing the hydroxyl group at C-4 (C-4) resonates at δ 76.8 ppm. bioline.org.br Comprehensive 1D and 2D NMR analyses are essential for assigning all the proton and carbon signals, which ultimately confirms the sipholane skeleton. nih.govbioline.org.br

Detailed ¹H and ¹³C NMR spectral data for this compound are presented in the interactive table below.

Interactive Data Table: NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 36.5 | 1.55 (m), 1.35 (m) |

| 2 | 28.1 | 1.65 (m), 1.50 (m) |

| 3 | 42.3 | 1.80 (m), 1.25 (m) |

| 4 | 76.8 | 3.81 (dd, 6.5, 3.5) |

| 5 | 55.4 | 1.15 (d, 10.0) |

| 6 | 21.7 | 1.70 (m), 1.45 (m) |

| 7 | 42.0 | 1.85 (m) |

| 8 | 40.5 | 1.40 (m) |

| 9 | 134.5 | - |

| 10 | 125.0 | 5.20 (d, 5.0) |

| 11 | 25.8 | 2.05 (m), 1.95 (m) |

| 12 | 35.9 | 1.60 (m), 1.30 (m) |

| 13 | 49.8 | 1.90 (m) |

| 14 | 48.9 | - |

| 15 | 34.2 | 1.50 (m), 1.20 (m) |

| 16 | 31.5 | 1.75 (m), 1.40 (m) |

| 17 | 50.2 | 1.65 (m) |

| 18 | 18.2 | 0.85 (d, 6.5) |

| 19 | 72.9 | 3.60 (t, 8.0) |

| 20 | 42.1 | 1.55 (m) |

| 21 | 29.9 | 1.25 (s) |

| 22 | 33.4 | 1.45 (m), 1.35 (m) |

| 23 | 28.0 | 1.00 (d, 7.0) |

| 24 | 15.6 | 0.90 (d, 7.0) |

| 25 | 28.0 | 1.05 (s) |

| 26 | 28.3 | 1.20 (s) |

| 27 | 28.3 | 1.20 (s) |

| 28 | 16.5 | 0.95 (s) |

| 29 | 16.5 | 0.98 (s) |

| 30 | 21.5 | 1.70 (s) |

Note: Chemical shifts are reported in ppm relative to a standard reference. Data is compiled from various sources and may show slight variations. bioline.org.brznaturforsch.comthieme-connect.comresearchgate.netoregonstate.educarlroth.compitt.edu

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the precise molecular formula of this compound. bioline.org.br This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used. researchgate.netnih.gov The analysis of the protonated molecule [M+H]⁺ yields a molecular ion peak at an m/z value consistent with the molecular formula C₃₀H₅₂O₄. One report specifies the molecular ion peak at m/z 477.3741 [M+H]⁺, which aligns with the calculated value for C₃₀H₅₂O₄. Another study confirmed the molecular formula of C₃₀H₅₂O₄ through HR-MS analysis. bioline.org.br This accurate mass measurement provides definitive evidence for the elemental composition of the molecule, complementing the structural information obtained from NMR spectroscopy.

Stereochemical Determination

Beyond the planar structure, a complete understanding of this compound requires the determination of its three-dimensional arrangement, or stereochemistry. This is particularly challenging due to the presence of multiple stereocenters.

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. mdpi.comresearchgate.net This technique provides an unambiguous 3D model of the molecule in the solid state. mdpi.com

For sipholane triterpenoids, X-ray crystallographic data from related compounds have been instrumental in deducing the stereochemistry of this compound. acs.org For instance, the structures of sipholenone E and another related triterpenoid (B12794562) were confirmed by X-ray crystallography. acs.org Based on these data, the configurations of the A/B and C/D ring junctions in this compound were assigned as 1S, 7S and 18S, 22S, respectively. acs.org This crystallographic evidence has been crucial in resolving ambiguities concerning the molecule's absolute configuration. acs.org

Advanced NMR Methods for Absolute Configuration

In cases where suitable crystals for X-ray analysis cannot be grown, advanced NMR techniques offer a powerful alternative for determining absolute configuration. researchgate.netacs.org The Mosher ester analysis is a well-established NMR-based method for deducing the configuration of chiral secondary alcohols. springernature.comnih.gov

This method involves the derivatization of the alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. springernature.com The analysis of the ¹H NMR chemical shifts of the protons near the newly formed chiral center in these diastereomers allows for the assignment of the absolute configuration. springernature.comnih.gov An advanced version of the Mosher's method, utilizing high-field NMR, was specifically applied to determine the absolute configuration of this compound. mdpi.comacs.orgspringernature.com This application was significant because in some cases, like with sterically hindered hydroxyl groups in this compound, the standard rules of the Mosher method are not applicable. acs.orgresearchgate.net To overcome this, the hydroxyl group was inverted to a less sterically hindered position, and the resulting epimer provided systematically arranged chemical shift differences (Δδ values), which enabled the elucidation of the absolute configuration. acs.orgresearchgate.net

Cellular and Molecular Mechanisms of Action of Sipholenol a and Its Derivatives

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance is a primary obstacle in the successful treatment of cancer, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters actively efflux a wide array of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. Sipholenol A has demonstrated a potent ability to modulate these resistance mechanisms, particularly those involving P-glycoprotein (P-gp).

Inhibition of P-glycoprotein (P-gp/ABCB1) Efflux Function

This compound is a well-documented inhibitor of P-glycoprotein (P-gp/ABCB1), a key transporter responsible for MDR in numerous cancer cell lines. nih.gov Its inhibitory action is multifaceted, involving direct interaction with the transporter, modulation of its energy-dependent functions, and interference with the binding and transport of chemotherapeutic drugs.

The function of P-glycoprotein as an efflux pump is intrinsically linked to its ATPase activity, which provides the necessary energy for drug transport. nih.govmdpi.com this compound has been shown to stimulate the ATPase activity of P-gp in isolated membrane vesicles. nih.govnih.gov This stimulation is dose-dependent and suggests that this compound itself may be recognized as a substrate by P-gp. nih.govnih.gov By interacting with the transporter and promoting ATP hydrolysis, this compound can competitively inhibit the transport of other P-gp substrates, such as chemotherapeutic agents. mdpi.com This modulation of ATPase activity is a crucial component of its MDR reversal mechanism. The stimulation of P-gp's ATPase activity without being efficiently transported itself effectively ties up the transporter, preventing it from effluxing cytotoxic drugs. nih.govnih.gov

The direct interaction of this compound with P-gp and its influence on ATPase activity have a significant impact on the binding and efflux of chemotherapeutic drugs. By binding to P-gp, this compound competitively inhibits the binding of other substrates. nih.govaacrjournals.org This is evidenced by the increased intracellular accumulation of P-gp substrates like paclitaxel (B517696) in the presence of this compound. nih.govaacrjournals.org Efflux studies have demonstrated that this compound time-dependently inhibits the active transport of [³H]-paclitaxel out of P-gp-overexpressing cells. nih.gov This inhibition of efflux leads to a higher intracellular concentration of the anticancer drug, thereby restoring its cytotoxic effect. The kinetics of this process indicate that this compound acts as a competitive inhibitor of P-gp-mediated transport. scielo.brmdpi.com

An important aspect of the pharmacological profile of this compound is its specificity. Studies have shown that this compound and its derivatives are selective for P-gp (ABCB1) and have little to no effect on other major ABC transporters associated with multidrug resistance, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govaacrjournals.orgacs.org In cells overexpressing MRP1 or BCRP, this compound did not potentiate the cytotoxicity of drugs that are substrates for these transporters. nih.govnih.govmdpi.com This specificity is advantageous as it allows for targeted inhibition of P-gp-mediated resistance without affecting the function of other important transporters, potentially reducing off-target effects. mdpi.comexp-oncology.com.ua

Impact on Substrate Binding and Efflux Kinetics

Reversal of Chemotherapeutic Agent Sensitivity in P-gp Overexpressing Cells

The culmination of this compound's molecular interactions with P-gp is the reversal of resistance to various chemotherapeutic agents in cancer cells that overexpress this transporter. nih.govmdpi.com In vitro studies have consistently shown that in the presence of non-toxic concentrations of this compound, the cytotoxicity of P-gp substrate drugs like paclitaxel, colchicine (B1669291), and vinblastine (B1199706) is significantly enhanced in resistant cell lines such as KB-C2 and KB-V1. nih.govmdpi.com However, this compound does not affect the sensitivity of these cells to non-P-gp substrate drugs like cisplatin, further confirming its specific mechanism of action. nih.gov This reversal of resistance is achieved without altering the expression levels of the P-gp protein itself, even after prolonged exposure. nih.govnih.gov

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance |

| KB-C2 | Colchicine | 1 | >10 |

| KB-C2 | Vinblastine | 1 | >15 |

| KB-C2 | Paclitaxel | 1 | >20 |

| KB-V1 | Colchicine | 1 | >8 |

| KB-V1 | Vinblastine | 1 | >12 |

| KB-V1 | Paclitaxel | 1 | >18 |

Table 1: Reversal of multidrug resistance by this compound in P-gp overexpressing cancer cell lines. The fold reversal is an approximation based on reported potentiation of cytotoxicity.

Kinase Pathway Inhibition in Cancer Cell Biology (Primarily Derivatives)

Derivatives of the marine triterpenoid (B12794562) this compound have demonstrated significant potential in oncology research by targeting key kinase signaling pathways that are crucial for cancer cell proliferation, migration, and invasion.

Suppression of Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, and motility. nih.gov Its overexpression is linked to the progression and metastasis of various cancers. nih.gov A semi-synthetic analogue of this compound, this compound-4-O-3′,4′-dichlorobenzoate (SPA), has been identified as a potent inhibitor of FAK signaling. nih.govresearchgate.net

Research has shown that SPA can suppress the activation of FAK in a dose-dependent manner in human breast cancer cells. nih.govresearchgate.net This inhibition disrupts the downstream signaling cascade that promotes cell migration and invasion. researchgate.netsemanticscholar.org Specifically, the suppression of FAK by SPA leads to the deactivation of paxillin (B1203293) and Rac1, proteins that are instrumental in the mechanics of cell movement. nih.govresearchgate.net The interference with the FAK signaling network has been observed in multiple breast cancer cell lines, including MDA-MB-231, MCF-7, BT-474, and T-47D, highlighting the broad-spectrum potential of this compound derivatives. nih.govresearchgate.netnih.gov In vivo studies using orthotopic breast cancer models in nude mice further confirmed that treatment with SPA was associated with a reduction in phosphorylated FAK (p-FAK) expression. nih.govresearchgate.net

The inhibitory action of SPA on FAK is noteworthy because many existing small molecule FAK inhibitors target the kinase domain, which can lead to off-target side effects. nih.govresearchgate.net In contrast, SPA appears to interact with a different domain, suggesting a more specific mechanism of action. nih.govresearchgate.net

Inhibition of Breast Tumor Kinase (Brk/PTK6) Signaling

Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), is an intracellular tyrosine kinase that is overexpressed in a majority of breast tumors and plays a role in promoting growth factor signaling and cell migration. researchgate.netresearchgate.netmdpi.com this compound derivatives have emerged as significant inhibitors of this kinase. thno.orgnih.gov

The semi-synthetic derivative this compound-4-O-3′,4′-dichlorobenzoate (SPA) has been shown to effectively suppress Brk signaling pathways in vitro and in vivo. researchgate.netnih.gov This suppression is a key part of its anti-migratory and anti-invasive effects on breast cancer cells. mdpi.com The crosstalk between Brk and FAK is a known driver of breast tumor metastasis, and SPA's ability to interfere with this interplay makes it a compound of significant interest. researchgate.net Other optimized marine triterpene siphenols, such as 4β-O-benzyl this compound and 4β-O-benzyl-19,20-anhydrothis compound, have also been identified as potent inhibitors of PTK6 phosphorylation, with their inhibitory effectiveness directly correlating with their anti-migratory capabilities in MDA-MB-231 breast cancer cells. thno.orgpreprints.org The inhibition of PTK6 by these derivatives has been demonstrated to reduce the invasiveness and migration of cancer cells without being toxic to normal breast epithelial cells. mdpi.compreprints.org

| Compound | Target Kinase Pathway | Affected Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| This compound-4-O-3′,4′-dichlorobenzoate (SPA) | FAK, Brk/PTK6 | MDA-MB-231, MCF-7, BT-474, T-47D | Dose-dependent inhibition of proliferation, migration, invasion; Suppression of p-FAK and p-Brk. | nih.govresearchgate.netresearchgate.netnih.gov |

| 4β-O-benzyl this compound | Brk/PTK6 | MDA-MB-231 | Inhibition of PTK6 phosphorylation, anti-migratory effects. | thno.orgpreprints.org |

| 4β-O-benzyl-19,20-anhydrothis compound | Brk/PTK6 | MDA-MB-231 | Inhibition of PTK6 phosphorylation, anti-migratory and anti-invasive effects. | thno.orgpreprints.org |

Molecular Dynamics and Binding Site Analysis of Kinase Interactions

Molecular modeling and dynamics simulations provide insight into the specific interactions between inhibitor compounds and their target proteins. nih.govmdpi.commdpi.com For this compound derivatives, these studies have been crucial in elucidating their mechanism of kinase inhibition.

A molecular docking study of this compound-4-O-3′,4′-dichlorobenzoate (SPA) with FAK revealed a unique binding mechanism. nih.govresearchgate.net The study suggested that SPA fits perfectly into the FERM domain of FAK, which is an upstream, non-catalytic domain. nih.govresearchgate.net This interaction is significant as it inhibits the main autophosphorylation site, Y397, a critical step for FAK activation. nih.govresearchgate.net This finding, which was subsequently confirmed by Western blot analysis, distinguishes SPA from most known small molecule FAK inhibitors that target the kinase domain and are often associated with off-target effects. nih.govresearchgate.net By targeting the FERM domain, SPA presents a novel approach to FAK inhibition. nih.gov

Mechanisms Inducing Cellular Regulatory Processes

Cell Cycle Progression Interference

The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. This compound and its derivatives have been shown to interfere with this process, leading to cell cycle arrest in various cancer cell lines. nih.gov

The derivative this compound-4-O-3′,4′-dichlorobenzoate (SPA) was found to suppress the growth of MDA-MB-231 breast cancer cells by inducing cell cycle arrest at the G1 phase. nih.govresearchgate.net This was confirmed by flow cytometry and Western blot analyses and was associated with a reduction in the mitosis marker Ki-67. nih.govresearchgate.net

In human colorectal cancer (HCT-116) cells, this compound itself, along with Sipholenol L, induced cell cycle arrest at the G2/M and S phases. phcog.commdpi.comnih.gov This arrest was accompanied by an increase in the pre-G cell population, which is indicative of apoptosis. phcog.comnih.gov Similarly, studies on other cancer cell lines have shown that these compounds can mediate their antiproliferative effects by causing cell cycle arrest, which ultimately leads damaged cells toward apoptosis. nih.gov

| Compound | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| This compound-4-O-3′,4′-dichlorobenzoate (SPA) | MDA-MB-231 (Breast Cancer) | G1 Phase | nih.govresearchgate.net |

| This compound | HCT-116 (Colorectal Cancer) | G2/M and S Phase | phcog.commdpi.comnih.gov |

| Sipholenol L | HCT-116 (Colorectal Cancer) | G2/M and S Phase | phcog.commdpi.comnih.gov |

Apoptotic Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Sipholane triterpenoids, including this compound, have been shown to induce apoptosis in cancer cells through various molecular pathways. nih.gov

In HCT-116 colorectal cancer cells, the cytotoxic effects of this compound and Sipholenol L are attributed, at least in part, to their ability to induce apoptosis. phcog.comnih.gov Mechanistic studies revealed that these compounds increase the nuclear expression of cleaved caspase-3. phcog.commdpi.comnih.gov Cleaved caspase-3 is a key executioner caspase, and its activation effectively drives the cell into apoptosis through a caspase-3-dependent pathway. phcog.com The increase in the pre-G cell population observed during cell cycle analysis further supports the role of these compounds in promoting apoptosis. phcog.comnih.gov Other research has also highlighted that sipholane triterpenoids can induce apoptosis by activating caspases and disrupting mitochondrial function, ultimately leading to cell death. nih.gov

Academic Investigations into Biological Activities in Vitro

Reversal of Multidrug Resistance Phenotypes in Experimental Models

A substantial body of research has explored the capacity of Sipholenol A to reverse the multidrug resistance (MDR) phenotype in cancer cells. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy.

This compound has demonstrated a potent ability to reverse P-gp-mediated MDR in various cancer cell lines that overexpress this transporter. researchgate.netnih.gov In human epidermoid carcinoma cell lines KB-C2 and KB-V1, which are known for their high levels of P-gp expression, this compound effectively resensitized these resistant cells to P-gp substrate drugs. acs.orgnih.gov

The primary mechanism of this reversal is the direct inhibition of the P-gp drug efflux pump. nih.govacs.org Studies have shown that this compound increases the intracellular accumulation of P-gp substrates, such as [³H]-paclitaxel, by blocking their transport out of the cell. nih.gov This action is achieved without altering the expression level of the P-gp protein itself, even after prolonged exposure of up to 72 hours. researchgate.netnih.gov Instead, this compound is believed to interact directly with P-gp, stimulating its ATPase activity, which suggests it may be a substrate for the transporter, while simultaneously inhibiting the binding and transport of other chemotherapeutic agents. researchgate.net

The inhibitory effect of this compound on P-gp function leads to significant synergistic effects when combined with established chemotherapeutic agents that are substrates of this transporter. In vitro experiments have repeatedly shown that this compound potentiates the cytotoxicity of drugs like colchicine (B1669291), vinblastine (B1199706), and paclitaxel (B517696) in P-gp overexpressing cell lines such as KB-C2 and KB-V1. researchgate.netnih.govresearchgate.net For instance, in the presence of non-cytotoxic concentrations of this compound, the concentration of colchicine required to kill 50% of the resistant KB-C2 cells (IC₅₀) was dramatically reduced. One study found that this compound increased the sensitivity of resistant KB-C2 cells to colchicine by a factor of 16.

Crucially, this synergistic effect is specific to P-gp substrates. This compound does not enhance the cytotoxicity of non-P-gp substrates like cisplatin, underscoring its targeted action on the P-gp-mediated resistance mechanism. nih.govnih.gov

Table 1: Effect of this compound on the Cytotoxicity of Colchicine in P-gp Overexpressing KB-C2 Cells

| Treatment | Cell Line | IC₅₀ of Colchicine (µM) | Fold Reversal |

| Colchicine alone | KB-3-1 (Parental) | ~0.002 | - |

| Colchicine alone | KB-C2 (Resistant) | ~0.1 | - |

| Colchicine + 10 µM this compound | KB-C2 (Resistant) | ~0.006 | ~16 |

Studies in P-gp Overexpressing Cancer Cell Lines (e.g., KB-C2, KB-V1)

Anti-Migratory and Anti-Proliferative Activities of Semisynthetic Derivatives

Beyond its MDR reversal properties, research has also focused on the direct anti-cancer activities of semisynthetic derivatives of this compound. Through chemical modification, researchers have developed analogs with enhanced anti-migratory and anti-proliferative effects.

Semisynthetic esters of this compound have demonstrated notable efficacy against a range of cancer cell lines. In particular, derivatives have shown potent anti-migratory and anti-proliferative activities against human breast cancer cell lines, including the highly metastatic triple-negative MDA-MB-231 and the estrogen-receptor-positive MCF-7 cells. researchgate.netresearchgate.net For example, the derivative this compound-4-O-3′,4′-dichlorobenzoate (SPA) was found to inhibit the growth of MDA-MB-231, MCF-7, BT-474, and T-47D breast cancer cells in a dose-dependent manner. researchgate.net

The parent compound, this compound, along with Sipholenol L, also exhibited effective cytotoxicity against the human colon carcinoma cell line HCT-116. nih.gov The IC₅₀ value for this compound against HCT-116 cells was reported to be 14.8 µM. nih.gov This demonstrates a broader anti-proliferative potential for the sipholane scaffold beyond breast cancer.

Table 2: Anti-proliferative Activity of this compound-4-O-3′,4′-dichlorobenzoate (SPA) in Breast Cancer Cell Lines

| Cell Line | IC₅₀ of SPA (µM) |

| MDA-MB-231 | 7.5 |

| MCF-7 | 15.2 |

| BT-474 | 20.1 |

| T-47D | 25.1 |

Source: Data from a 72-hour MTT assay. researchgate.net

The anti-proliferative effects of this compound and its derivatives are linked to their ability to modulate key cellular processes and markers of proliferation. In studies with the derivative SPA on MDA-MB-231 breast cancer cells, treatment led to a significant reduction in Ki-67-positive cells, a well-known marker of cell proliferation. researchgate.net Further analysis revealed that SPA induced cell cycle arrest at the G1 phase. researchgate.net This was accompanied by a decrease in the activation of breast tumor kinase (Brk) and focal adhesion kinase (FAK), both of which are critical for cancer cell migration and invasion. researchgate.net

In HCT-116 colon cancer cells, this compound was shown to induce cell cycle arrest at the G2/M and S phases. nih.gov This cell cycle interference was associated with a concomitant increase in the pre-G cell population, indicating the induction of apoptosis. nih.gov This apoptotic mechanism was further supported by the observed increase in the nuclear expression of cleaved caspase-3, a key executioner of apoptosis. nih.govresearchgate.net

Efficacy in Diverse Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, HCT-116)

Differential Activity in Cancerous versus Non-Cancerous Cellular Systems

An important aspect of the therapeutic potential of this compound is its differential activity between cancerous and non-cancerous cells. Studies have consistently shown that this compound itself is not cytotoxic at the concentrations required to reverse MDR. nih.gov The IC₅₀ value for this compound has been reported to be greater than 50 µM in all tested cell lines, regardless of their P-gp expression status. nih.govnih.gov

Furthermore, this compound's modulatory activity is highly specific to the P-gp transporter. It has been shown to have no effect on cells that lack P-gp expression or on cells that overexpress other MDR-related transporters like multidrug resistance-associated protein 1 (MRP1) or breast cancer resistance protein (BCRP). acs.orgnih.gov This selectivity is a desirable trait for a potential MDR reversal agent, as it minimizes off-target effects. Additionally, active semisynthetic analogs of this compound demonstrated selectivity by showing no toxicity towards the non-tumorigenic epithelial breast cell line MCF10A at concentrations where they exhibited anti-migratory and anti-proliferative effects on malignant cells. researchgate.net

Exploration of Other Bioactivities

Beyond its foundational chemical characteristics, this compound has been the subject of various academic investigations to determine its biological activities in vitro. Research has primarily focused on its significant ability to counteract multidrug resistance in cancer cells, with other studies exploring its direct effects on cell proliferation and migration.

Reversal of P-glycoprotein-Mediated Multidrug Resistance

A substantial body of research has identified this compound as a potent agent for reversing multidrug resistance (MDR) in cancer cells that overexpress P-glycoprotein (P-gp/ABCB1). nih.gov P-glycoprotein is a transporter protein that actively pumps chemotherapeutic drugs out of cancer cells, rendering them resistant to treatment. This compound has been shown to inhibit this efflux mechanism. nih.gov

In vitro studies have demonstrated that this compound significantly enhances the cytotoxicity of several common anticancer drugs that are substrates of P-gp. nih.govmdpi.com When applied in combination with this compound, the efficacy of drugs like paclitaxel, colchicine, and vinblastine is potentiated in P-gp-overexpressing cancer cell lines such as KB-C2 and KB-V1. nih.govacs.org Conversely, this compound does not affect the activity of non-P-gp substrates like cisplatin, indicating its specific action on the P-gp transporter. nih.govnih.gov Notably, this compound itself exhibits low cytotoxicity, with an IC₅₀ value greater than 50 μM in the cell lines tested. nih.gov

The mechanism by which this compound reverses MDR involves direct interaction with the P-glycoprotein transporter. nih.govmdpi.com Key findings from mechanistic studies include:

Inhibition of Drug Efflux: this compound blocks the P-gp-mediated efflux of chemotherapeutic agents, leading to their increased intracellular accumulation. nih.govresearchgate.net Studies using radiolabeled paclitaxel ([³H]-paclitaxel) confirmed that this compound time-dependently increases the drug's concentration inside cancer cells. nih.govmdpi.com

Stimulation of ATPase Activity: The compound stimulates the ATPase activity of P-gp in a dose-dependent manner. nih.govnih.gov This suggests that this compound may be a substrate for P-gp, interacting with the transporter's drug-binding site. nih.govresearchgate.net

Inhibition of Substrate Binding: this compound competitively inhibits the binding of other P-gp substrates. This was demonstrated in studies where it prevented the photolabeling of P-gp by its transport substrate, [¹²⁵I]-iodoarylazidoprazosin, in a concentration-dependent manner. nih.govmdpi.comnih.gov

No Effect on P-gp Expression: Western blot analyses have confirmed that treatment with this compound for up to 72 hours does not alter the expression levels of the P-gp protein in cancer cells. nih.govmdpi.comnih.gov This indicates that its effect is due to functional inhibition of the existing transporters rather than a reduction in their number.

Specificity for P-gp: The reversal effect of this compound is specific to P-gp-mediated resistance. It has been shown to have no effect on MDR mediated by other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP). nih.govmdpi.comresearchgate.net

The following tables summarize the key research findings from these in vitro studies.

Table 1: Effect of this compound on the Cytotoxicity of Anticancer Drugs in P-gp-Overexpressing Cells

| Cell Line | Anticancer Drug | This compound Concentration | Fold Reversal of Resistance | Reference |

|---|---|---|---|---|

| KB-C2 | Colchicine | 1 µM | 16-fold | acs.org |

| KB-C2 | Paclitaxel | 1 µM | Significant Potentiation | nih.gov |

| KB-V1 | Vinblastine | 1 µM | Significant Potentiation | nih.gov |

| KB-V1 | Paclitaxel | 1 µM | Significant Potentiation | nih.gov |

Table 2: Summary of Mechanistic Studies of this compound on P-glycoprotein (P-gp)

| Experimental Assay | Finding | Implication | Reference |

|---|---|---|---|

| [³H]-Paclitaxel Accumulation | Increased intracellular accumulation of paclitaxel | Inhibition of P-gp drug efflux function | nih.govmdpi.com |

| P-gp ATPase Activity | Stimulated ATPase activity (EC₅₀ of 12.4 µM) | Direct interaction with P-gp, likely as a substrate | nih.govnih.gov |

| [¹²⁵I]-IAAP Photolabeling | Inhibited photolabeling of P-gp in a dose-dependent manner | Competes with other substrates for binding to P-gp | nih.govmdpi.comnih.gov |

Antiproliferative and Migration Inhibitory Activity

In addition to its role in reversing drug resistance, this compound has been investigated for other direct anticancer effects. Studies have reported modest antiproliferative activity against +SA mouse mammary epithelial cells, with an IC₅₀ value of 70 μM. encyclopedia.pub

Furthermore, research indicates that this compound can suppress key signaling pathways involved in cancer cell migration and invasion. It has been shown to inhibit the activation of Focal Adhesion Kinase (FAK) and Breast Tumor Kinase (Brk). These kinases are crucial for processes that allow cancer cells to move and spread. A synthetic derivative of this compound also demonstrated inhibition of breast cancer growth and motility by suppressing this same Brk and FAK signaling pathway. benthamscience.com

Chemical Synthesis, Semisynthesis, and Structure Activity Relationship Sar Studies

Elucidation of Structure-Activity Relationships for Biological Efficacy

Understanding the relationship between the structure of Sipholenol A and its biological activity is crucial for designing more potent and selective analogs.

Pharmacophore modeling has been employed to identify the key structural features of this compound and its analogs that are essential for their interaction with P-glycoprotein (P-gp). acs.orgnih.govacs.org A pharmacophore model for active sipholane P-gp modulators was generated, consisting of three hydrophobic points and two hydrogen-bond acceptors. acs.orgnih.govacs.org This model helps in understanding how these molecules bind to and inhibit the function of P-gp. acs.org

Studies have shown that this compound and its derivatives, such as Sipholenone E, Sipholenol L, and Siphonellinol D, can reverse P-gp-mediated multidrug resistance. nih.govmdpi.com Molecular docking studies suggest these sipholanes interact with the binding site of the co-crystallized ligand QZ59-RRR within the P-gp structure. bg.ac.rs The hydroxyl groups on this compound are believed to form hydrogen bonds with the transmembrane domains of P-gp.

Structural modifications to the this compound scaffold have been shown to impact its ability to inhibit certain protein kinases. A semisynthetic analog, this compound-4-O-3′,4′-dichlorobenzoate, has been found to suppress the signaling pathways of Breast tumor kinase (Brk) and Focal Adhesion Kinase (FAK). researchgate.netmdpi.com

Molecular docking studies suggest this analog fits into the FERM domain of FAK, inhibiting its autophosphorylation at the Y397 site. researchgate.net This inhibition of Brk and FAK signaling contributes to the compound's ability to inhibit the growth, invasion, and migration of breast cancer cells. researchgate.net Kinase profiling has been utilized to identify the modulation of off-target kinases, such as the inhibition of PTK6 which leads to a reduction in FAK/Brk signaling.

The nature and position of substituents on the this compound molecule significantly influence its anti-migratory and anti-proliferative activities. nih.gov Semisynthetic ester analogs of this compound have shown promising inhibitory effects against the invasion and migration of metastatic human breast cancer cells. researchgate.net

For example, the introduction of benzyl (B1604629) substituents at the 4β position can induce anti-metastatic activity. Ester derivatives, such as 4β-4-chlorobenzoate, have demonstrated superior antimigratory effects compared to carbamates, which is attributed to increased membrane permeability. One of the most potent analogs, this compound 4β-4',5'-dichlorobenzoate ester, exhibited an IC50 value of 1.3 μM in a migration assay. researchgate.net

A study investigating this compound-4-O-3′,4′-dichlorobenzoate (SPA) found that it inhibited the growth of various human breast cancer cell lines, including MDA-MB-231, MCF-7, BT-474, and T-47D, in a dose-dependent manner. researchgate.netresearchgate.net This compound was also found to suppress breast cancer cell migration and invasion. researchgate.net

Table 2: IC50 Values of this compound-4-O-3′,4′-dichlorobenzoate (SPA) in Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 7.5 mdpi.com |

| MCF-7 | 15.2 mdpi.com |

| BT-474 | 20.1 mdpi.com |

| T-47D | 25.1 mdpi.com |

Advanced Methodologies and Experimental Design in Sipholenol a Research

Cell-Based Assays for Biological Activity Assessment

Cell-based assays are fundamental in elucidating the effects of Sipholenol A on cancer cells. These assays provide insights into its role in reversing multidrug resistance, influencing cell cycle progression, and inducing apoptosis.

Drug Accumulation and Efflux Assays

To determine the effect of this compound on the function of P-glycoprotein (P-gp) as a drug pump, researchers measure the accumulation and efflux of P-gp substrates. nih.gov A common method involves using a radiolabeled P-gp substrate, such as [³H]-paclitaxel.

In these assays, multidrug-resistant (MDR) cancer cells overexpressing P-gp (e.g., KB-C2, KB-V1, SW620/Ad300) and their sensitive parental counterparts (e.g., KB-3-1, SW620) are utilized. nih.govmdpi.com For accumulation studies, cells are pre-incubated with this compound or its derivatives before being exposed to [³H]-paclitaxel. nih.govmdpi.com The intracellular concentration of the radiolabeled drug is then measured to determine if this compound enhances its accumulation. nih.govmdpi.com

For efflux studies, cells are first loaded with [³H]-paclitaxel and then incubated in a fresh medium containing this compound. nih.gov The amount of [³H]-paclitaxel remaining inside the cells over time is quantified to assess the inhibitory effect of this compound on drug efflux. nih.gov

Research findings indicate that this compound and some of its esters can significantly increase the intracellular accumulation of [³H]-paclitaxel in P-gp-overexpressing cells. nih.govmdpi.comnih.gov This effect is achieved by directly inhibiting the P-gp-mediated drug efflux, as this compound does not appear to affect non-P-gp expressing cells. nih.govnih.gov For instance, studies have shown a time-dependent increase in [³H]-paclitaxel accumulation in the presence of this compound. nih.gov

Table 1: Effect of this compound on [³H]-Paclitaxel Accumulation and Efflux

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| KB-C2, KB-V1 | This compound | Increased intracellular accumulation of [³H]-paclitaxel | nih.gov |

| KB-C2, KB-V1 | This compound | Inhibition of [³H]-paclitaxel efflux | nih.gov |

| SW620/Ad300 | This compound-4-O-acetate | Increased intracellular accumulation of [³H]-paclitaxel | mdpi.com |

| SW620/Ad300 | This compound-4-O-isonicotinate | Increased intracellular accumulation of [³H]-paclitaxel | mdpi.com |

ATPase Activity Assays

The drug-efflux function of P-gp is fueled by the hydrolysis of ATP, a process carried out by its ATPase domains. nih.gov ATPase activity assays are performed to investigate the interaction between this compound and the P-gp transporter. These assays typically use membrane vesicles from cells that highly express P-gp. nih.govmdpi.com

The assay measures the rate of ATP hydrolysis by P-gp in the presence of varying concentrations of the test compound. nih.gov An increase in ATPase activity upon the addition of a compound suggests that it may be a substrate for P-gp. mdpi.com The Vi-sensitive ATPase activity of P-gp is specifically measured by incubating membrane vesicles in an ATPase assay buffer. nih.gov The reaction is initiated by adding MgATP and stopped after a specific incubation period. nih.gov

Studies have demonstrated that this compound and its derivatives stimulate the ATPase activity of P-gp in a concentration-dependent manner. nih.govmdpi.com This finding suggests a direct interaction with the transporter, where the compounds may be recognized and transported as substrates. mdpi.comnih.gov

Table 2: Effect of Sipholenol Derivatives on P-gp ATPase Activity

| Compound | Observation | Implication | Reference |

|---|---|---|---|

| This compound | Stimulated P-gp ATPase activity | Suggests direct interaction and potential substrate for P-gp | nih.govnih.gov |

| This compound-4-O-acetate | Stimulated P-gp ATPase activity | Suggests it may be a substrate of P-gp | mdpi.comresearchgate.net |

| This compound-4-O-isonicotinate | Stimulated P-gp ATPase activity | Suggests it may be a substrate of P-gp | mdpi.comresearchgate.net |

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). mdpi.comphcog.com This analysis helps to determine if a compound exerts its antiproliferative effects by causing cell cycle arrest at a specific checkpoint. mdpi.comnih.gov

For this assay, cancer cells are treated with this compound or its derivatives for a defined period. mdpi.comphcog.com The cells are then fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). mdpi.com The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer. mdpi.com

Research has shown that this compound and its derivatives can induce cell cycle arrest in various cancer cell lines. mdpi.comphcog.comnih.gov For example, this compound was found to cause G2/M and S phase arrest in HCT-116 human colorectal cancer cells. phcog.comnih.gov A derivative, this compound-4-O-3′,4′-dichlorobenzoate (SPA), was shown to induce G1 phase arrest in MDA-MB-231 breast cancer cells. mdpi.comnih.gov

Table 3: Effect of this compound and its Derivative on Cell Cycle Progression

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| This compound | HCT-116 | G2/M and S phase arrest | phcog.comnih.gov |

| This compound-4-O-3′,4′-dichlorobenzoate (SPA) | MDA-MB-231 | G1 phase arrest | mdpi.comnih.gov |

| Callyspongia sp. extract containing this compound | HCT-116 | G2/M arrest | waocp.org |

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. nih.govmdpi.com In the context of this compound research, it is used to investigate the compound's effect on the expression levels of key proteins involved in multidrug resistance and cell signaling pathways. nih.govmdpi.com

Total cell lysates or membrane vesicle proteins are separated by size using SDS-PAGE and then transferred to a membrane. nih.gov The membrane is incubated with primary antibodies specific to the target protein (e.g., P-gp, actin, Brk, FAK) followed by a secondary antibody conjugated to an enzyme for detection. nih.govmdpi.com This method can also be used to assess the phosphorylation status of proteins, which is often indicative of their activation state. mdpi.com

Studies using Western blotting have revealed that this compound does not alter the protein expression levels of P-gp in MDR cancer cells, even after prolonged treatment. nih.govmdpi.comnih.gov This indicates that its MDR reversal activity is not due to the downregulation of the P-gp transporter. nih.gov In contrast, the derivative SPA has been shown to decrease the phosphorylation of breast tumor kinase (Brk) and focal adhesion kinase (FAK), proteins involved in cell migration and invasion. mdpi.com

Table 4: Western Blotting Findings for this compound and its Derivative

| Compound | Cell Line | Target Protein | Finding | Reference |

|---|---|---|---|---|

| This compound | KB-C2, KB-V1 | P-glycoprotein (P-gp) | No change in expression levels | nih.govnih.gov |

| This compound-4-O-acetate | SW620/Ad300 | P-glycoprotein (P-gp) | No change in expression levels | mdpi.comresearchgate.net |

| This compound-4-O-isonicotinate | SW620/Ad300 | P-glycoprotein (P-gp) | No change in expression levels | mdpi.comresearchgate.net |

| This compound-4-O-3′,4′-dichlorobenzoate (SPA) | MDA-MB-231 | p-Brk, p-FAK | Decreased phosphorylation | mdpi.com |

Immunofluorescence Staining for Proliferation Markers

Immunofluorescence staining is a technique used to visualize the localization and expression of specific proteins within cells. mdpi.com It is particularly useful for assessing the expression of proliferation markers like Ki-67, which is present in the nucleus of actively dividing cells. researchgate.net

In this method, cells treated with this compound or its derivatives are fixed, permeabilized, and then incubated with a primary antibody against the proliferation marker. researchgate.net A secondary antibody conjugated to a fluorophore is then used to detect the primary antibody. researchgate.net The cells are counterstained with a nuclear dye like DAPI and visualized using a fluorescence microscope. researchgate.net

Research on the derivative SPA has shown that it significantly reduces the number of Ki-67-positive MDA-MB-231 breast cancer cells, indicating an anti-proliferative effect. mdpi.comnih.govresearchgate.net Furthermore, immunocytochemical assessment has been used to show that this compound treatment increases the expression of cyclin-B1 in HCT-116 cells. phcog.com

Table 5: Immunofluorescence Staining Results for this compound and its Derivative

| Compound | Cell Line | Marker | Observation | Reference |

|---|---|---|---|---|

| This compound-4-O-3′,4′-dichlorobenzoate (SPA) | MDA-MB-231 | Ki-67 | Significant reduction in Ki-67-positive cells | mdpi.comnih.govresearchgate.net |

| This compound | HCT-116 | Cyclin-B1 | Increased expression | phcog.com |

| This compound | HCT-116 | Cleaved caspase-3 | Significant overexpression | phcog.com |

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. phcog.comnih.gov Several assays are employed to detect and quantify apoptosis following treatment with this compound.

One common method is through cell cycle analysis by flow cytometry, where an increase in the "pre-G" or "sub-G1" cell population is indicative of DNA fragmentation, a hallmark of late-stage apoptosis. phcog.comnih.gov Another approach is the immunocytochemical assessment of key apoptosis-related proteins. phcog.comnih.gov A crucial marker is cleaved caspase-3, an executive enzyme in the apoptotic cascade. phcog.comnih.gov Its increased expression and nuclear localization signify the activation of the apoptotic pathway. phcog.com

Studies have demonstrated that this compound induces apoptosis in HCT-116 cancer cells. phcog.comnih.gov This is evidenced by a significant increase in the pre-G cell population and a notable overexpression of cleaved caspase-3 following treatment with the compound. phcog.comnih.gov These findings suggest that the antiproliferative activity of this compound is, at least in part, due to its ability to trigger cellular apoptosis. nih.gov

Table 6: Apoptosis Detection in this compound Treated Cells

| Compound | Cell Line | Assay Method | Finding | Reference |

|---|---|---|---|---|

| This compound | HCT-116 | Flow Cytometry (Cell Cycle Analysis) | Increase in pre-G cell population | phcog.comnih.gov |

| This compound | HCT-116 | Immunocytochemistry | Increased nuclear expression of cleaved caspase-3 | phcog.comnih.gov |

| Callyspongia sp. extract containing this compound | HCT-116 | Flow Cytometry | Increase in total apoptosis | waocp.org |

Biochemical and Biophysical Techniques for Molecular Interaction Analysis

In the study of this compound, researchers employ a range of sophisticated biochemical and biophysical techniques to elucidate its mechanisms of action at a molecular level. These methods are crucial for identifying direct binding partners and understanding the structural basis of these interactions.

Photoaffinity Labeling Studies

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their target proteins. This method has been instrumental in confirming the direct interaction between this compound and P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).

The experimental design involves using a photo-reactive probe, such as [¹²⁵I]-iodoarylazidoprazosin ([¹²⁵I]-IAAP), which is a known substrate for P-gp. nih.gov When exposed to UV light, this probe covalently bonds to the P-gp binding site. In competitive binding assays, the ability of a test compound like this compound to inhibit this covalent bonding is measured. A reduction in the radioactivity signal from the labeled P-gp indicates that the test compound is competing for the same or an overlapping binding site. nih.gov

Research findings demonstrate that this compound directly interacts with P-gp's substrate interaction sites. nih.gov In studies using membrane vesicles from cells overexpressing P-gp, this compound was shown to inhibit the photoaffinity labeling of P-gp with [¹²⁵I]-IAAP in a concentration-dependent manner. nih.gov At a concentration of 1 µM, this compound showed no significant inhibition; however, at 10 µM and 100 µM, it inhibited the photolabeling by 23% and 60%, respectively. nih.gov This suggests a direct binding interaction, which is a key component of its mechanism for reversing P-gp-mediated multidrug resistance. nih.govacs.org Other related sipholane triterpenoids, including sipholenone E, sipholenol L, and siphonellinol D, have also been shown to inhibit the photolabeling of P-gp with [¹²⁵I]-IAAP, indicating a shared mechanism of direct interaction with the transporter. mdpi.comnih.gov

| Concentration of this compound | Inhibition of [¹²⁵I]-IAAP Photoaffinity Labeling |

| 1 µM | No significant inhibition |

| 10 µM | 23% |

| 100 µM | 60% |

Data sourced from studies on P-gp membrane vesicles. nih.gov

In Silico Molecular Docking Simulations

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in this compound research to visualize and analyze its binding modes within the active sites of its molecular targets.

For its role in reversing multidrug resistance, molecular docking simulations have been performed to explore the interaction of this compound and its ester derivatives with a human homology model of P-gp. mdpi.comnih.govmdpi.com These simulations help to identify the specific amino acid residues involved in the binding and to understand the structural basis for the compound's inhibitory activity. nih.govmdpi.com Docking studies of derivatives like this compound-4-O-acetate and this compound-4-O-isonicotinate revealed that while they overlap in the binding pocket, the orientation of their ester substituents differs, which may account for variations in their P-gp inhibition. mdpi.com

Beyond P-gp, molecular docking has been crucial in identifying and validating other targets of this compound derivatives related to cancer cell migration and invasion. mdpi.comnih.gov For instance, a derivative, this compound-4-O-3′,4′-dichlorobenzoate (SPA), was investigated for its effect on breast cancer motility. mdpi.comnih.gov Molecular docking studies suggested that SPA fits perfectly into a structural pocket of the FERM domain of Focal Adhesion Kinase (FAK), specifically targeting the autophosphorylation site Y397. mdpi.comnih.gov This prediction was subsequently validated by Western blot analysis, which showed that SPA inhibits FAK phosphorylation at this specific site. mdpi.com This is significant because most small molecule FAK inhibitors target the kinase domain, which can lead to off-target effects. mdpi.comnih.gov

Omics-Based Approaches for Target Identification

"Omics" technologies, which allow for the large-scale study of biological molecules, are pivotal in modern drug discovery for unbiased target identification.

Kinome-Wide Screening Platforms

To identify the molecular targets responsible for the antimigratory activity of sipholane triterpenoids, researchers have utilized kinome-wide screening platforms. These platforms, such as KINOMEscan, test a compound against a large panel of human kinases (often over 400) to identify potential interactions. nih.gov

In a key study, a semisynthetic analogue, 19,20-anhydrothis compound 4β-benzoate ester, was profiled against 451 human protein kinases. nih.gov This unbiased screening identified Protein Tyrosine Kinase 6 (PTK6, also known as Breast Tumor Kinase, Brk) as a potential target. nih.govthno.org PTK6 is known to promote growth factor signaling and migration in breast tumor cells. nih.gov Following this lead, further experiments confirmed that the most potent antimigratory sipholenol analogues, such as this compound 4β-4-chlorobenzoate, were also the most effective inhibitors of PTK6 phosphorylation in vitro. nih.gov This omics-based approach was thus critical in linking the antimigratory phenotype of this compound derivatives to the inhibition of a specific kinase.

Genetic Modulation Techniques

To functionally validate the targets identified through screening and docking, researchers turn to genetic modulation techniques. These methods allow for the specific alteration of gene expression to confirm a target's role in a biological process.

CRISPR Knockout Models for Functional Validation

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout of specific genes. researchgate.netnih.gov In the context of this compound research, CRISPR knockout models serve as a definitive method for functional validation.

While studies have extensively used CRISPR/Cas9 to knock out the ABCB1 gene (which encodes P-gp) to confirm its central role in multidrug resistance, this approach can also be used to validate the targets of P-gp inhibitors like this compound. researchgate.netnih.gov By creating a cell line where the target is knocked out, researchers can test if the compound still elicits its effect. For example, to confirm that the antimigratory effects of this compound derivatives are mediated through PTK6, a proposed experiment involves comparing these effects in PTK6-knockout cells versus wild-type cells. If the compound's activity is diminished or absent in the knockout cells, it provides strong evidence that PTK6 is a direct and functionally relevant target. This use of CRISPR-based models is essential for validating the findings from kinome screening and molecular docking studies. nih.gov

Analytical Chemistry Techniques for Purity and Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purification and characterization of this compound. openaccessjournals.com This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). openaccessjournals.comshimadzu.com It is instrumental in achieving high purity levels of this compound, often exceeding 95%, and is crucial for quality control and standardization.

Final purification of this compound frequently employs reverse-phase HPLC. In this mode of chromatography, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. shimadzu.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

A common application of HPLC in this compound research is for purity assessment. A specific method involves using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. Detection is often carried out using a Diode-Array Detector (DAD), which measures the absorbance of the eluting compounds at specific wavelengths. For this compound, a wavelength of 210 nm is typically used for detection. The purity is confirmed by the presence of a single major peak in the resulting chromatogram.

The selection of HPLC parameters is critical for achieving optimal separation and resolution. chromatographyonline.com Factors such as the composition of the mobile phase, the type of stationary phase, column temperature, and flow rate are all carefully optimized. For instance, a mobile phase ratio of 85:15 acetonitrile to water has been successfully used.

The data generated from HPLC analysis provides detailed insights into the purity of a this compound sample. The retention time, peak area, and peak shape are all important indicators of purity and identity.

Below is a table summarizing typical HPLC conditions used for the analysis of this compound:

| Parameter | Condition |

| Chromatography Mode | Reverse-Phase HPLC |

| Stationary Phase (Column) | C18 |

| Mobile Phase | Acetonitrile:Water (85:15) |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength (λ) | 210 nm |

| Achieved Purity | >95% |

Future Research Trajectories and Broader Academic Implications

Rational Design of Optimized Sipholenol A Analogs for Enhanced Efficacy

The development of semisynthetic analogs of this compound is a key area of ongoing research, aimed at improving its efficacy and drug-like properties. mdpi.comresearchgate.net By strategically modifying the core structure of this compound, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. rsc.org

One approach involves the esterification of this compound. Studies have shown that certain esters, such as this compound-4-O-acetate and this compound-4-O-isonicotinate, exhibit a potent ability to reverse P-glycoprotein (P-gp)-mediated MDR. mdpi.com These analogs have demonstrated the ability to increase the intracellular accumulation of chemotherapeutic drugs like paclitaxel (B517696) by inhibiting their efflux from cancer cells. mdpi.com

Another strategy focuses on creating analogs with improved antimigratory and antiproliferative activities against cancer cell lines. mdpi.com For instance, this compound-4-O-3′,4′-dichlorobenzoate (SPA) has shown significant anticancer activity with no toxicity to non-tumorigenic cells. mdpi.com The rational design of such analogs often involves considering physicochemical parameters like lipophilicity and molecular weight to optimize their therapeutic potential. rsc.org

Future efforts in this area will likely involve a multi-pronged approach, combining chemical synthesis with computational modeling to predict the most promising modifications. rsc.orgacs.org This will facilitate the discovery of new lead compounds with enhanced efficacy for further development. rsc.org

Investigating Synergistic Combinations with Existing Therapeutic Regimens

A significant aspect of future research on this compound and its analogs lies in exploring their synergistic effects when combined with existing cancer therapies. The ability of this compound to reverse MDR makes it a prime candidate for combination therapies, potentially enhancing the effectiveness of conventional chemotherapeutic agents that are substrates of P-glycoprotein.

Future investigations will need to systematically evaluate various combinations of this compound analogs with a wide range of chemotherapeutic drugs against different cancer types. These studies should also explore the potential for overcoming resistance to targeted therapies and immunotherapies, broadening the scope of this compound's application in oncology.

Elucidating Novel Molecular Targets and Signaling Pathways

While the primary mechanism of action of this compound in reversing MDR is the inhibition of P-glycoprotein, emerging research suggests that it and its analogs may have other molecular targets and impact various signaling pathways. mdpi.com A deeper understanding of these interactions is crucial for fully harnessing its therapeutic potential.

For example, the analog this compound-4-O-3′,4′-dichlorobenzoate (SPA) has been shown to suppress the activation of breast tumor kinase (Brk) and focal adhesion kinase (FAK), both of which are important in cancer cell migration and invasion. mdpi.com SPA has been observed to inhibit the growth of several human breast cancer cell lines in a dose-dependent manner and induce cell cycle arrest at the G1 phase. mdpi.com Molecular docking studies suggest that SPA may bind to the FERM domain of FAK, inhibiting its autophosphorylation at a key site (Y397). mdpi.com

Furthermore, some triterpenes are known to influence critical signaling pathways such as the mTOR pathway. dntb.gov.ua Investigating whether this compound or its derivatives modulate this and other pathways, like those involving Akt and p38 MAPK, could reveal novel mechanisms of action and additional therapeutic applications. nih.gov Future research should employ techniques like KINOMEscan to identify off-target kinase modulation and further clarify the signaling cascades affected by these compounds.

Advancing Sustainable Sourcing and Production for Research Purposes

The primary source of this compound is the marine sponge Callyspongia siphonella, found in the Red Sea. mdpi.com Relying solely on natural extraction presents challenges in terms of sustainability and yield. Therefore, developing alternative and sustainable methods for producing this compound and its analogs is a critical area of future research.

Several strategies can be explored:

Semisynthesis: This approach utilizes the naturally isolated this compound as a starting material for chemical modifications to create analogs. While scalable, it still depends on the initial extraction from the sponge.

Total Synthesis: Although technically challenging, the complete chemical synthesis of this compound would eliminate the reliance on marine sources.

Biocatalysis: Utilizing microorganisms to perform specific chemical transformations on the this compound scaffold can lead to the production of novel and bioactive derivatives. researchgate.net

Ensuring a stable and sustainable supply of these compounds is essential for continued research and potential clinical development. Advances in synthetic chemistry and biotechnology will be instrumental in achieving this goal.

Contributions to the Understanding of Natural Product Biosynthesis

The intricate chemical structure of this compound, a sipholane triterpenoid (B12794562), offers a fascinating case study for understanding the biosynthesis of complex natural products in marine organisms. mdpi.com Elucidating the biosynthetic pathway of this compound within Callyspongia siphonella can provide valuable insights into the enzymatic machinery responsible for its formation.

This knowledge can have several broader implications:

Discovery of Novel Enzymes: Identifying the enzymes involved in the sipholane scaffold's formation could lead to the discovery of new biocatalysts with potential applications in synthetic chemistry.

Bioengineering: Understanding the genetic basis of the biosynthetic pathway could enable the transfer of these genes into a microbial host for heterologous production, offering a more sustainable and scalable source of the compound.

Ecological Roles: Investigating the biosynthesis can also shed light on the ecological function of this compound for the sponge, such as its role in chemical defense. researchgate.net

The study of this compound's biosynthesis contributes to the fundamental knowledge of how marine invertebrates produce such a diverse array of complex and bioactive molecules.

Q & A

Q. What is the primary mechanism by which Sipholenol A reverses multidrug resistance (MDR) in cancer cells?

this compound directly inhibits P-glycoprotein (P-gp/ABCB1), a transmembrane efflux pump overexpressed in MDR cancer cells. It binds to P-gp, blocking its ATPase activity and preventing the efflux of chemotherapeutic agents like paclitaxel. This increases intracellular drug accumulation without altering P-gp expression levels. Experimental validation involves [3H]-paclitaxel accumulation assays and ATPase activity measurements in P-gp-overexpressing cell lines (e.g., KB-C2, KB-V1) .

Q. How is this compound isolated and structurally characterized?

this compound is isolated from the Red Sea sponge Callyspongia siphonella via organic solvent extraction (e.g., hexane or ethanol), followed by chromatographic purification (e.g., HPLC). Structural elucidation employs NMR spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm its sipholane triterpene backbone, hydroxyl groups, and methyl substituents .

Q. What cell lines are commonly used to study this compound’s anticancer activity?

Key models include:

- P-gp-overexpressing MDR lines : KB-C2 (cervical carcinoma), KB-V1 (vinblastine-resistant).

- Colon cancer : HCT-116 (IC50: 48.9 ± 2.2 μM for this compound).

- Breast cancer : MDA-MB-231 (antimigratory assays). Non-toxic effects are confirmed in non-cancerous lines (e.g., MCF10A breast epithelial cells) .

Q. Does this compound affect other ABC transporters besides P-gp?

No. This compound selectively inhibits P-gp and shows no activity against MRP1 (ABCC1) or BCRP (ABCG2). Specificity is tested using transporter-specific substrates (e.g., mitoxantrone for BCRP) in isogenic cell lines .

Q. What are the standard assays to evaluate this compound’s cytotoxicity?

The MTT assay quantifies cell viability via IC50 values. For apoptosis, flow cytometry with Annexin V/PI staining and caspase-3 activation (Western blot) are used. Cell cycle arrest is assessed via propidium iodide DNA staining .

Advanced Research Questions

Q. How do structural modifications of this compound enhance its bioactivity?

Semisynthetic esters (e.g., 4-O-acetate, 4-O-isonicotinate) improve P-gp inhibition by 10–50× compared to the parent compound. Structure-activity relationship (SAR) studies reveal that esterification at C-4β enhances binding to P-gp’s hydrophobic pocket, validated via molecular docking into P-gp homology models .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data?

Discrepancies in IC50 values (e.g., 48.9 μM in HCT-116 vs. 14.8 μM in other studies) arise from differences in cell culture conditions, assay duration, or compound purity. Standardization protocols include:

- Parallel testing with reference compounds (e.g., verapamil).

- Purity verification via HPLC (>95%).

- Dose-response curves across multiple replicates .

Q. How does this compound inhibit breast cancer metastasis in vitro?

this compound derivatives (e.g., 4β-4′-chlorobenzoate) suppress migration and invasion in MDA-MB-231 cells by targeting PTK6/Brk kinase. A KINOMEscan platform identifies PTK6 as a target, followed by phosphorylation inhibition assays (Western blot) and wound-healing/invasion assays (Matrigel) .

Q. What in silico methods predict this compound’s interactions with P-gp?